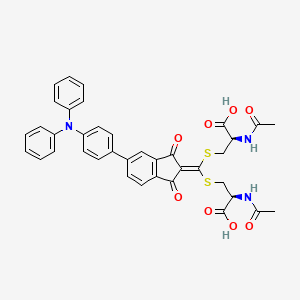

Tpa-nac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H33N3O8S2 |

|---|---|

Molecular Weight |

723.8 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-[1,3-dioxo-5-[4-(N-phenylanilino)phenyl]inden-2-ylidene]methyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C38H33N3O8S2/c1-22(42)39-31(36(46)47)20-50-38(51-21-32(37(48)49)40-23(2)43)33-34(44)29-18-15-25(19-30(29)35(33)45)24-13-16-28(17-14-24)41(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-19,31-32H,20-21H2,1-2H3,(H,39,42)(H,40,43)(H,46,47)(H,48,49)/t31-,32+ |

InChI Key |

BZUXGXSHFJKVJR-MEKGRNQZSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SC[C@@H](C(=O)O)NC(=O)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(=C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)SCC(C(=O)O)NC(=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Thrombolytic Power of tPA and N-Acetylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of thrombolytic therapy is continually evolving, driven by the need for safer and more effective strategies to combat thromboembolic diseases such as ischemic stroke and myocardial infarction. While tissue plasminogen activator (tPA) has long been the cornerstone of fibrinolytic treatment, its efficacy is often limited, particularly in cases of platelet-rich thrombi. Emerging evidence highlights a potent synergistic mechanism when tPA is co-administered with N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This technical guide delves into the core mechanisms, experimental validation, and quantitative outcomes of this promising combination therapy. NAC's ability to reduce von Willebrand Factor (VWF) multimers, a key component of platelet-rich clots, complements the fibrin-specific action of tPA, leading to enhanced thrombolysis, improved reperfusion, and better neurological outcomes in preclinical models. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and a quantitative analysis of the synergistic effects of tPA and NAC, offering valuable insights for researchers and drug development professionals in the field of thrombosis and hemostasis.

Core Mechanism: A Two-Pronged Attack on Thrombi

The synergistic effect of tPA and NAC stems from their complementary mechanisms of action, targeting two distinct but crucial components of a thrombus: the fibrin mesh and the von Willebrand Factor (VWF) multimers that anchor platelets.

-

tPA's Role: Fibrinolysis Tissue plasminogen activator is a serine protease that catalyzes the conversion of plasminogen to plasmin. Plasmin, in turn, degrades the fibrin polymers that form the structural backbone of a thrombus. This action is most effective on fibrin-rich "red" thrombi.

-

NAC's Role: VWF Multimer Reduction N-acetylcysteine, a thiol-containing compound, acts as a reducing agent, breaking disulfide bonds. In the context of thrombosis, NAC targets the large multimers of von Willebrand Factor. VWF is a glycoprotein that is critical for platelet adhesion and aggregation, especially under high shear stress conditions found in arteries. By reducing the disulfide bonds within VWF multimers, NAC effectively cleaves these large protein complexes into smaller, less active forms.[1][2][3][4] This action is particularly impactful on platelet-rich "white" thrombi, which are often resistant to tPA-mediated lysis.[1]

The synergy arises from this dual-front assault. While tPA dissolves the fibrin scaffold, NAC dismantles the platelet-VWF aggregates, leading to a more complete and rapid dissolution of the entire thrombus.

Signaling Pathway of Synergistic Thrombolysis

Caption: Synergistic action of tPA and NAC on a thrombus.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the combined effects of tPA and NAC.

Table 1: In Vivo Efficacy in a Mouse Model of Ischemic Stroke (FeCl₃-induced Thrombosis)

| Treatment Group | Cerebral Blood Flow (CBF) Restoration (% of baseline) | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |

| Saline (Control) | Minimal | 0% | None | [1] |

| tPA (10 mg/kg) | Not effective in this model | No significant reduction | Minimal | [1] |

| NAC (400 mg/kg) | Up to 53% | Significant reduction | Improved neurological score | [1] |

| NAC + GpIIb/IIIa inhibitor | Accelerated and sustained reperfusion | Further significant reduction | Significant improvement | [1][2] |

Note: The FeCl₃-induced thrombosis model creates platelet-rich thrombi that are relatively resistant to tPA.

Table 2: Clinical Pilot Study in Acute Ischemic Stroke (NACTLYS Trial)

| Outcome Measure | rtPA Alone (n=21) | rtPA + NAC (n=19) | p-value | Reference |

| Intracranial Hemorrhage | Not significantly different | Not significantly different | 0.21 | [5] |

| Symptomatic Intracranial Hemorrhage | Not significantly different | Not significantly different | 0.47 | [5] |

| Extracranial Bleeding | Not significantly different | Not significantly different | 0.21 | [5] |

| Median NIHSS at 24 hours | Higher | Significantly lower | 0.03 | [5] |

| Functional Outcome (mRS 0-2 at 3 months) | Similar | Similar | 0.85 | [5] |

| 3-Month Mortality | Similar | Similar | 0.99 | [5] |

Note: This was a pilot study with a small sample size, indicating the need for larger trials.

Detailed Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is widely used to induce platelet-rich arterial thrombi.

Objective: To evaluate the thrombolytic efficacy of tPA, NAC, and their combination in a model of arterial thrombosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Micro-Doppler flow probe

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Filter paper strips (1x2 mm)

-

tPA (recombinant)

-

N-acetylcysteine (NAC)

-

Saline solution

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the procedure.

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a micro-Doppler flow probe around the artery to monitor blood flow.

-

Saturate a filter paper strip with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

-

Remove the filter paper and monitor blood flow until a stable occlusion is observed.

-

Administer the test substance (saline, tPA, NAC, or tPA+NAC) intravenously via the tail vein.

-

Continuously monitor carotid artery blood flow for a set duration (e.g., 60 minutes) to assess for recanalization and reocclusion.

-

At the end of the experiment, euthanize the mouse and collect tissues for further analysis (e.g., infarct volume measurement in the brain for stroke models).

Experimental Workflow: FeCl₃-Induced Thrombosis Model

Caption: Workflow for the FeCl₃-induced thrombosis model.

In Vitro von Willebrand Factor (VWF) Multimer Reduction Assay

Objective: To determine the ability of NAC to reduce the size of VWF multimers in plasma.

Materials:

-

Human plasma (platelet-poor)

-

N-acetylcysteine (NAC) solutions at various concentrations

-

N-ethylmaleimide (NEM) to stop the reaction

-

Agarose gel electrophoresis system

-

Anti-VWF antibody (HRP-conjugated)

-

Western blotting apparatus and reagents

Procedure:

-

Incubate aliquots of human plasma with different concentrations of NAC (e.g., 0, 5, 10, 20 mM) at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding NEM, which alkylates the free thiol groups of NAC, preventing further reduction.

-

Perform agarose gel electrophoresis on the plasma samples to separate the VWF multimers based on their size.

-

Transfer the separated proteins to a nitrocellulose membrane via Western blotting.

-

Probe the membrane with an HRP-conjugated anti-VWF antibody.

-

Develop the blot to visualize the VWF multimer distribution. A reduction in high-molecular-weight multimers with increasing NAC concentrations indicates VWF cleavage.[3]

Concluding Remarks for Future Directions

The synergistic combination of tPA and NAC presents a compelling therapeutic strategy for enhancing thrombolysis. The preclinical data are robust, demonstrating a clear mechanistic rationale and significant efficacy, particularly in models of tPA-resistant, platelet-rich thrombi. Early clinical data suggest a favorable safety profile and potential for improved early neurological outcomes in ischemic stroke patients.

For researchers and scientists, further investigation into the optimal dosing, timing, and delivery methods for combination therapy is warranted. Elucidating the full spectrum of NAC's effects on the coagulation cascade and platelet function will be crucial. For drug development professionals, the promising results from pilot clinical trials underscore the need for larger, well-designed randomized controlled trials to definitively establish the clinical benefit of adjunctive NAC therapy in various thromboembolic disorders. The potential to improve recanalization rates and patient outcomes with the addition of a safe and inexpensive drug like NAC makes this a high-priority area for further development.

References

- 1. Potent thrombolytic effect of N-Acetylcysteine on arterial thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Thrombolytic Effect of N-Acetylcysteine on Arterial Thrombi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Safety and efficacy of N-acetylcysteine (NAC) as an adjunct to standard treatment in patients with acute ischemic stroke: a randomized controlled pilot trial (NACTLYS) - PMC [pmc.ncbi.nlm.nih.gov]

tPA and NAC Signaling in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue plasminogen activator (tPA) and N-acetylcysteine (NAC) are two molecules with significant, yet distinct, modulatory roles in the central nervous system. tPA, a serine protease, is a key player in fibrinolysis but also functions as a neuromodulator with both neuroprotective and neurotoxic potential. NAC, a precursor to the antioxidant glutathione, is widely recognized for its cytoprotective and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways of tPA and NAC in neuronal cells, offering a resource for researchers and drug development professionals investigating neuroprotective and neurorestorative strategies. While extensive research exists on their individual mechanisms, this guide also addresses the critical gap in understanding their synergistic or antagonistic interactions.

tPA Signaling Pathways in Neuronal Cells

tPA's effects in the brain are multifaceted, extending beyond its enzymatic activity to encompass complex cell signaling events. Its primary interactions in neurons involve the N-methyl-D-aspartate receptor (NMDAR) and the low-density lipoprotein receptor-related protein 1 (LRP1).

tPA, LRP1, and NMDA Receptor Signaling Axis

A central mechanism of tPA action in neurons is its ability to potentiate NMDAR-mediated signaling, a process often facilitated by LRP1. tPA can bind to LRP1, which then acts as a co-receptor to enhance NMDAR function. This interaction can trigger a cascade of downstream signaling events, including the activation of extracellular signal-regulated kinase (ERK) and Akt, which are critical for synaptic plasticity and cell survival. However, this potentiation of NMDAR signaling can also be a double-edged sword, contributing to excitotoxicity under pathological conditions like stroke.

The proteolytic activity of tPA can also play a role, with some evidence suggesting it can directly cleave the NR1 subunit of the NMDAR. However, other studies indicate that the enhancement of NMDAR function by tPA is dependent on its proteolytic activity but does not involve direct cleavage of the NR1 subunit.

Downstream Effectors of tPA Signaling

The activation of the tPA-LRP1-NMDAR axis leads to the modulation of several key intracellular signaling pathways:

-

ERK/MAPK Pathway: tPA can induce the phosphorylation and activation of ERK1/2, a key regulator of gene expression, cell proliferation, and survival.

-

Akt/PI3K Pathway: tPA has been shown to activate the pro-survival Akt/PI3K pathway, which can protect neurons from apoptosis.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, can also be activated by tPA, contributing to its neuroprotective effects.

-

Matrix Metalloproteinases (MMPs): tPA can upregulate the expression and activity of MMPs, such as MMP-9. While involved in synaptic plasticity, excessive MMP activity can lead to the breakdown of the blood-brain barrier and contribute to neurovascular damage.

Visualizing the tPA Signaling Pathway

Caption: tPA signaling cascade in neuronal cells.

NAC Signaling Pathways in Neuronal Cells

NAC's neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties, which are mediated through multiple signaling pathways.

Glutathione-Dependent Antioxidant Pathway

The principal mechanism of NAC's antioxidant action is its role as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. NAC is readily deacetylated to cysteine, which is the rate-limiting substrate for GSH synthesis. By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.

Glutathione-Independent and Anti-inflammatory Pathways

Beyond its role in GSH synthesis, NAC exerts direct and indirect effects on cellular signaling:

-

Direct Radical Scavenging: NAC possesses a sulfhydryl group that can directly scavenge certain free radicals, although its contribution to overall antioxidant activity in vivo is considered less significant than its role in GSH replenishment.

-

Nrf2-ARE Pathway: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes.

-

NF-κB Pathway: NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines and enzymes. By suppressing NF-κB, NAC can attenuate neuroinflammation.

-

MAPK Pathways: NAC can modulate the activity of mitogen-activated protein kinase (MAPK) pathways. It has been shown to inhibit the pro-apoptotic p38 and JNK pathways while activating the pro-survival ERK pathway.

Visualizing the NAC Signaling Pathwaydot

The Role of N-Acetylcysteine in Modulating Fibrinolysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, has garnered significant attention for its multifaceted effects on hemostasis. While not a direct fibrinolytic agent in the classical sense of activating plasminogen, NAC modulates the fibrinolytic process indirectly by altering thrombus architecture and attenuating key thrombotic pathways. Its primary mechanism involves the reduction of disulfide bonds in critical proteins, most notably von Willebrand Factor (vWF), leading to a decrease in platelet-rich thrombus stability and rendering clots more susceptible to lysis. This technical guide provides an in-depth analysis of NAC's mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism of Action: Thiol-Disulfide Exchange

The foundational mechanism underpinning NAC's effects on fibrinolysis and hemostasis is its capacity as a reducing agent. Possessing a free thiol (-SH) group, NAC can participate in thiol-disulfide exchange reactions, effectively breaking disulfide bonds (-S-S-) within and between proteins.[1][2] This action is analogous to its mucolytic effect, where it cleaves disulfide bonds in mucin polymers to reduce viscosity.[2][3] In the context of hemostasis, this chemical property allows NAC to interact with several key proteins involved in thrombus formation and stability.

Reduction of von Willebrand Factor (vWF) Multimers

The most significant target of NAC in the modulation of fibrinolysis is von Willebrand Factor (vWF).[4] vWF is a large, multimeric glycoprotein crucial for platelet adhesion and aggregation, especially under high shear stress conditions found in arteries.[3] It forms long multimers from homodimers linked by disulfide bonds.[5] The largest of these, ultra-large vWF (ULVWF) multimers, are the most thrombogenic.[3]

NAC directly reduces the disulfide bonds that link vWF monomers, leading to a dose-dependent reduction in the size of vWF multimers.[1][5][6][7] This cleavage of large vWF multimers into smaller, less active fragments is a central tenet of NAC's antithrombotic effect.[1][8] By dismantling the vWF backbone that cross-links platelets, NAC fundamentally weakens the structure of platelet-rich arterial thrombi, making them more amenable to dissolution.[1][8]

dot

Caption: NAC reduces vWF multimers by cleaving disulfide bonds.

Inhibition of Platelet Function

Beyond its effect on vWF, NAC exhibits direct and indirect inhibitory effects on platelet function. It has been shown to inhibit platelet aggregation induced by various agonists, including collagen, ADP, and epinephrine.[9][10] One proposed mechanism is the regeneration of the reduced, non-oxidative form of albumin (mercaptoalbumin), which itself has antiplatelet properties.[9] NAC also potentiates the anti-aggregatory effects of nitroglycerin by inducing the formation of S-nitrosothiol adducts, which activate guanylate cyclase.[10]

Anticoagulant Effects

Several studies have demonstrated that NAC possesses anticoagulant properties by reducing the activity of vitamin K-dependent coagulation factors. In vitro and in vivo studies have shown a significant decrease in the activity of factors II, VII, IX, and X following NAC administration.[11][12][13] This leads to a prolongation of the prothrombin time (PT).[13][14] This anticoagulant effect, while distinct from fibrinolysis, contributes to NAC's overall modulation of hemostasis by reducing the rate of fibrin formation.

Quantitative Data on NAC's Effects

The following tables summarize key quantitative findings from various studies investigating the impact of NAC on hemostatic parameters.

Table 1: Effect of N-Acetylcysteine on Platelet Aggregation

| Parameter | Agonist | NAC Concentration / Dose | Observed Effect | Source |

| Platelet Aggregation (in vitro) | Collagen (0.5 µg/mL) | 100 µg/mL for 30 min | 85.77% ± 17.6% inhibition | [9] |

| Platelet Aggregation (in vitro) | ADP | Millimolar concentrations | ~50-fold decrease in IC50 (with nitroglycerin) | [10] |

| Platelet Aggregation (in vivo) | ADP | 150 mg/kg bolus | Decreased aggregation | [14] |

| Thrombus Formation (in vitro) | Shear flow | 3 mmol/L | 2.0x delay in thrombus formation | [15][16] |

| Thrombus Formation (in vitro) | Shear flow | 5 mmol/L | 3.7x delay in thrombus formation | [15][16] |

| Thrombus Formation (in vitro) | Shear flow | 10 mmol/L | Complete prevention of occlusive clot | [2][15][17] |

Table 2: Effect of N-Acetylcysteine on von Willebrand Factor

| Parameter | Model | NAC Concentration / Dose | Observed Effect | Source |

| ULVWF Multimer Size (in vitro) | Endothelial cell supernatant | 0.5 mM | Peak reduction in size within 5 minutes | [7] |

| vWF Multimer Cleavage (in vitro) | Plasma | 5 mmol/L | Induced vWF multimer cleavage | [1] |

| ULVWF/Platelet Strings (in vitro) | Activated endothelial cells | 1 mM | Elimination of most adherent strings within 5 minutes | [7] |

| vWF Multimer Size (in vivo) | Mice | 500 mg/kg | Sustained reduction in multimer size within 4 hours | [7] |

| High-Molecular-Weight vWF (in vivo) | Mice | 400 mg/kg | Reduced concentration of circulating HMW-vWF | [1] |

| Large vWF Multimers (Clinical) | Acute Ischemic Stroke Patients | 150 mg/kg | 82% reduction in circulating large vWF multimers | [18] |

Table 3: Effect of N-Acetylcysteine on Coagulation Factor Activity (In Vitro, 1000 mg/L NAC)

| Coagulation Factor | Mean Activity in Control (%) | Mean Activity with NAC (%) | % Decrease | p-value | Source |

| Factor II | 134 | 90 | 32.8% | < 0.001 | [13] |

| Factor VII | 126 | 66 | 47.6% | < 0.001 | [13] |

| Factor IX | 137 | 74 | 46.0% | < 0.001 | [13] |

| Factor X | 170 | 81 | 52.4% | < 0.001 | [13] |

Table 4: In Vivo Effects of N-Acetylcysteine on Thrombosis

| Model | NAC Dose | Primary Outcome | Result | Source |

| Ferric Chloride Stroke Model (Mice) | 400 mg/kg IV | Ischemic Lesion Size | 57% reduction | [1] |

| Thrombin-induced Stroke Model (Mice) | 400 mg/kg IV | Ischemic Lesion Size | 39% reduction | [1] |

| Murine Modified Folts Model | 400 mg/kg | Occlusive Clot Formation | Prevented occlusive clots | [15][17] |

| Rat Intravascular Coagulation | Not specified | Lung Fibrin Deposition | Partly prevented fibrin deposition | [19][20] |

Key Experimental Protocols

Understanding the methodologies used to derive the above data is critical for interpretation and future research.

Analysis of vWF Multimers

This is typically performed using agarose gel electrophoresis.

-

Sample Preparation: Plasma samples (human or animal) or supernatants from cultured endothelial cells are collected. For in vitro experiments, samples are incubated with varying concentrations of NAC for specific time periods.

-

Electrophoresis: Samples are run on a low-resolution agarose gel (e.g., 1.5-2.0% HGT agarose) under non-reducing conditions. This separates the vWF multimers based on their size, with the largest multimers remaining near the top of the gel and smaller ones migrating further.

-

Immunoblotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose). The membrane is then incubated with a primary antibody against vWF (e.g., rabbit anti-human vWF), followed by a secondary, enzyme-linked antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

-

Visualization: The vWF bands are visualized using a chemiluminescent substrate. A reduction in the intensity of high-molecular-weight bands and an increase in low-molecular-weight bands indicates NAC-induced cleavage.[7]

dot

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. ahajournals.org [ahajournals.org]

- 5. N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice [jci.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Potent thrombolytic effect of N-Acetylcysteine on arterial thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetylcysteine Inhibits Platelet Function through the Regeneration of the Non-Oxidative Form of Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - N-Acetylcysteine potentiates inhibition of platelet aggregation by nitroglycerin. [jci.org]

- 11. In Vitro Study of N-acetylcysteine on Coagulation Factors in Plasma Samples from Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of intravenous N-acetylcysteine infusion on haemostatic parameters in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro study of N-acetylcysteine on coagulation factors in plasma samples from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of N-acetylcysteine on blood coagulation and platelet function in patients undergoing open repair of abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetyl Cysteine Prevents Arterial Thrombosis in a Dose-Dependent Manner In Vitro and in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. ahajournals.org [ahajournals.org]

- 18. N-acetylcysteine (NAC) as an adjunct to intravenous fibrinolysis in patients with acute ischemic stroke: a single group study (NAC-Safety) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ujms.net [ujms.net]

- 20. Effect of N-Acetylcysteine on Fibrin Deposition in the Rat Lung due to Intravascular Coagulation | Upsala Journal of Medical Sciences [ujms.net]

The Antioxidant Properties of N-Acetylcysteine (NAC) in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, a leading cause of adult mortality and disability, is characterized by a complex series of biochemical events triggered by the interruption of blood flow to the brain. A critical component of this ischemic cascade is the massive production of reactive oxygen species (ROS), leading to oxidative stress, which in turn causes significant damage to cellular macromolecules. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH), has emerged as a promising neuroprotective agent due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of NAC in cerebral ischemia, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Antioxidant Mechanisms of NAC in Cerebral Ischemia

N-acetylcysteine exerts its neuroprotective effects through a multi-faceted approach, primarily centered around its ability to combat oxidative stress. The principal mechanisms include:

-

Replenishment of Intracellular Glutathione (GSH): Cysteine is the rate-limiting amino acid for the synthesis of GSH, a major endogenous antioxidant.[1] NAC serves as a cysteine prodrug, effectively increasing intracellular cysteine levels and thereby boosting the synthesis of GSH.[2] Depleted GSH stores during cerebral ischemia can be replenished by NAC, enhancing the brain's natural defense against ROS.[3]

-

Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group in NAC can directly scavenge a variety of free radicals.[2] This direct antioxidant activity provides an immediate line of defense against the burst of ROS generated during the initial phases of ischemia and reperfusion.

-

Modulation of Inflammatory Pathways: Oxidative stress is a potent activator of pro-inflammatory transcription factors, most notably nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1] NAC has been shown to suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][4]

-

Induction of Hypoxia-Inducible Factor-1α (HIF-1α): Recent evidence suggests that NAC's neuroprotective effects are also mediated through the stabilization and induction of HIF-1α.[5] HIF-1α is a key transcription factor that orchestrates the cellular response to hypoxia, upregulating the expression of genes involved in cell survival, angiogenesis, and glucose metabolism.[5][6]

Quantitative Data on the Efficacy of NAC in Cerebral Ischemia

The neuroprotective effects of NAC have been quantified in numerous preclinical and a limited number of clinical studies. The following tables summarize key findings.

Table 1: Effects of NAC on Infarct Volume and Neurological Deficits in Animal Models of Cerebral Ischemia

| Animal Model | NAC Dosage and Administration Route | Timing of Administration | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |

| Rat (MCAO) | 150 mg/kg, intraperitoneal | At reperfusion and 6 hours post-reperfusion | Significant reduction in infarct area and volume | Significant improvement | [4] |

| Rat (MCAO) | Not specified | Pre-administration | 49.7% | 50% reduction in neurological evaluation score | [7] |

| Rat (Transient Forebrain Ischemia) | 163 mg/kg | 30 and 5 minutes before ischemia | - | Significant increase in neuronal survival | [3] |

| Rat (Transient Forebrain Ischemia) | 326 mg/kg | 15 minutes after ischemia | - | Significant increase in neuronal survival | [3] |

| Mouse (Photochemically Induced Thrombosis) | 150 mg/kg, intraperitoneal | At the time of ischemia induction | Significant reduction | - | [8] |

| Mouse (Photochemically Induced Thrombosis) | 50 mg/kg, 4 doses at 24-hour intervals | Pre-administration | Significant reduction | - | [8] |

Table 2: Effects of NAC on Biomarkers of Oxidative Stress and Inflammation

| Study Population | NAC Dosage and Administration | Biomarker | Change with NAC Treatment | Reference |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Malondialdehyde (MDA) | Significantly decreased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Nitric Oxide (NO) | Significantly decreased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Interleukin 6 (IL-6) | Significantly decreased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | Significantly decreased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Neuron-specific Enolase (NSE) | Significantly decreased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Superoxide Dismutase (SOD) | Significantly increased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Glutathione Peroxidase (GPx) | Significantly increased | [2] |

| Acute Ischemic Stroke Patients | 4g loading dose, then 4g/day for 2 days (oral) | Total Thiol Groups (TTG) | Significantly increased | [2] |

| Mongolian Gerbils (Bilateral Carotid Occlusion) | 20 mg/kg | Malondialdehyde (MDA) | Significantly reduced | [9] |

| Mongolian Gerbils (Bilateral Carotid Occlusion) | 20 mg/kg | Myeloperoxidase (MPO) | Significantly reduced | [9] |

| Rat (MCAO) | 150 mg/kg | Glutathione (GSH) | Improved levels | [4] |

| Rat (MCAO) | Not specified | Tumor Necrosis Factor-alpha (TNF-α) | Blocked expression | [7] |

| Rat (MCAO) | Not specified | Inducible Nitric Oxide Synthase (iNOS) | Blocked expression | [7] |

Experimental Protocols

The following are representative experimental protocols for inducing cerebral ischemia in animal models and for the administration of NAC.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[10]

-

Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized.[7]

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA and advanced to the origin of the middle cerebral artery (MCA) to occlude it.[7][10]

-

Ischemia and Reperfusion: The filament is left in place for a predetermined duration (e.g., 30 or 45 minutes) to induce ischemia.[4][7] For reperfusion, the filament is withdrawn.

-

Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is performed at various time points post-reperfusion.

-

Infarct Volume Assessment: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[4][7]

Bilateral Common Carotid Artery Occlusion (BCCAO) in Mongolian Gerbils

This model induces transient global cerebral ischemia.

-

Animal Preparation: Adult male Mongolian gerbils (60-70 g) are used.[9]

-

Surgical Procedure: Under anesthesia, the bilateral common carotid arteries are exposed and occluded with aneurysm clips for a specified duration (e.g., 5 minutes).

-

Reperfusion: The clips are removed to allow for reperfusion.

-

Outcome Measures: At various time points after reperfusion, animals are assessed for survival, neurological function, and histological damage. Brain tissue can be collected for biochemical analyses, such as measuring levels of MDA and MPO.[9]

N-Acetylcysteine (NAC) Administration

-

Preclinical Studies: NAC is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Dosages and timing vary depending on the study design, with both pre-treatment and post-treatment regimens being investigated.[4][7][8] For example, a dose of 150 mg/kg can be administered at the time of reperfusion and again 6 hours later.[4]

-

Clinical Trials: In human studies, NAC has been administered orally. A common protocol involves an initial loading dose of 4 grams, followed by 1 gram every 6 hours for two days.[2][11] Intravenous administration is also being explored.[12]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by NAC in the context of cerebral ischemia.

Caption: NAC enhances the synthesis of glutathione (GSH) to combat oxidative stress.

Caption: NAC inhibits the NF-κB inflammatory pathway by reducing ROS.

Caption: NAC promotes neuroprotection through the Hsp90-mediated stabilization of HIF-1α.

Conclusion

N-acetylcysteine demonstrates significant potential as a neuroprotective agent in the context of cerebral ischemia. Its robust antioxidant properties, stemming from its ability to replenish glutathione stores, directly scavenge free radicals, and modulate key signaling pathways involved in inflammation and cellular stress responses, are well-documented in preclinical models. While clinical evidence is still emerging, the existing data is promising and warrants further investigation. This technical guide provides a comprehensive overview of the current understanding of NAC's role in mitigating ischemic brain injury, offering a valuable resource for researchers and drug development professionals working to translate these findings into effective therapies for stroke patients.

References

- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Administration of N-acetylcysteine after focal cerebral ischemia protects brain and reduces inflammation in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible factor 1 contributes to N-acetylcysteine’s protection in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Acetyl cysteine protects against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Beneficial effects of n-acetylcysteine on ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Dichotomy of Thrombolysis: Navigating tPA-Induced Blood-Brain Barrier Disruption and the Protective Role of N-acetylcysteine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The administration of recombinant tissue plasminogen activator (rt-PA) remains the cornerstone of thrombolytic therapy for acute ischemic stroke. However, its therapeutic window is narrow, and its use is associated with a significant risk of hemorrhagic transformation, largely attributed to the disruption of the blood-brain barrier (BBB). This technical guide delves into the intricate molecular mechanisms by which tPA compromises BBB integrity and explores the neuroprotective potential of N-acetylcysteine (NAC) as an adjunctive therapy. Through a comprehensive review of preclinical and clinical data, we present the signaling pathways involved, detail key experimental methodologies, and provide a quantitative analysis of the impact of these agents on the neurovascular unit. This guide aims to equip researchers and drug development professionals with a thorough understanding of the interplay between tPA, NAC, and the BBB, to foster the development of safer and more effective stroke therapies.

Introduction: The Double-Edged Sword of tPA in Ischemic Stroke

Ischemic stroke, characterized by the occlusion of a cerebral artery, triggers a complex pathophysiological cascade leading to neuronal death and neurological deficits. The timely administration of rt-PA can restore cerebral blood flow, salvage ischemic tissue, and improve clinical outcomes. However, the enzymatic activity of tPA, while beneficial for fibrinolysis, can have detrimental effects on the delicate components of the neurovascular unit, particularly the BBB.

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of this barrier leads to vasogenic edema, influx of inflammatory cells, and an increased risk of intracerebral hemorrhage, all of which can exacerbate the initial ischemic injury.

N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has demonstrated significant neuroprotective properties in various models of neurological disease. Its multifaceted mechanism of action, including potent antioxidant and anti-inflammatory effects, positions it as a promising candidate to mitigate the adverse effects of tPA on the BBB. This guide will explore the molecular basis for the deleterious effects of tPA and the protective mechanisms of NAC, providing a rationale for their combined use in the management of acute ischemic stroke.

The Impact of tPA on Blood-Brain Barrier Integrity

The detrimental effects of tPA on the BBB are mediated through a complex interplay of signaling pathways that ultimately lead to the degradation of tight junction proteins and the extracellular matrix, key components of the BBB's structure.

Signaling Pathways of tPA-Mediated BBB Disruption

Several key signaling pathways have been implicated in tPA-induced BBB breakdown:

-

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP-1) Signaling: tPA can bind to LRP-1 on various cells of the neurovascular unit, including endothelial cells, astrocytes, and neurons. This interaction, independent of its proteolytic activity, can trigger intracellular signaling cascades that lead to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-9.[1]

-

Platelet-Derived Growth Factor-CC (PDGF-CC) Pathway: Neuronal tPA can cleave the latent form of PDGF-CC, leading to the activation of PDGF receptor-α (PDGFR-α) on astrocytic end-feet. This signaling cascade causes the retraction of astrocytic processes from the blood vessels, compromising the structural support of the BBB.

-

Plasmin-Mediated Mechanisms: The primary function of tPA is to convert plasminogen to plasmin. Plasmin, a broad-spectrum protease, can directly degrade components of the extracellular matrix and activate pro-MMPs, further contributing to BBB breakdown.[2]

-

Inflammatory Response: tPA can induce an inflammatory response in the ischemic brain, partly by affecting pericytes, which are crucial for BBB maintenance. This can lead to the release of pro-inflammatory cytokines that increase vascular permeability.

Diagram: tPA-Induced Blood-Brain Barrier Disruption Pathways

Caption: Signaling cascades initiated by tPA leading to BBB disruption.

N-acetylcysteine (NAC) as a Guardian of the Blood-Brain Barrier

N-acetylcysteine exerts its neuroprotective effects through several interconnected mechanisms that counteract the detrimental actions of tPA and ischemia-reperfusion injury.

Mechanisms of NAC-Mediated Neuroprotection

-

Antioxidant Activity: NAC is a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By replenishing intracellular GSH stores, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS) generated during ischemia and reperfusion, thereby reducing oxidative stress on the BBB.

-

Anti-inflammatory Effects: NAC can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines and adhesion molecules, attenuating the inflammatory response that contributes to BBB breakdown.

-

Modulation of MMPs: While direct evidence for NAC's effect on tPA-induced MMP-9 is limited, its anti-inflammatory properties suggest an indirect inhibitory effect on MMP activation.

Diagram: Neuroprotective Mechanisms of N-acetylcysteine (NAC)

References

N-Acetylcysteine's Impact on von Willebrand Factor Multimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, has demonstrated a significant and direct effect on the structure and function of von Willebrand Factor (vWF). This technical guide synthesizes the current scientific understanding of NAC's interaction with vWF multimers, providing a detailed overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these findings. The information presented herein is intended to support further research and development of NAC as a potential therapeutic agent in thrombotic disorders characterized by aberrant vWF multimer size and activity, such as thrombotic thrombocytopenic purpura (TTP).

Mechanism of Action: Disulfide Bond Reduction

The primary mechanism by which N-acetylcysteine affects von Willebrand Factor is through the reduction of disulfide bonds.[1][2][3][4][5] vWF is a large, multimeric glycoprotein, and its size is critical to its hemostatic function.[2][4] The assembly of vWF monomers into large and ultra-large multimers is dependent on the formation of intermolecular disulfide bonds at both the C- and N-termini.[6][7][8][9] NAC, which contains a free thiol group, acts as a reducing agent, breaking these critical disulfide linkages.[1][5]

This reductive activity leads to a dose-dependent decrease in the size of vWF multimers.[6][7][8][9][10] Furthermore, NAC has been shown to reduce an intrachain disulfide bond within the A1 domain of vWF (Cys1272–Cys1458).[2][6] This domain is essential for the binding of vWF to the platelet receptor glycoprotein Ib (GPIb), and its reduction by NAC consequently impairs vWF-dependent platelet adhesion and aggregation.[2][6]

The effect of NAC is not limited to circulating vWF. Studies have shown that NAC can rapidly degrade ultra-large vWF (ULvWF) strings that are secreted from and anchored to the surface of activated endothelial cells.[2][6][7][8][9][10] This action is particularly relevant to the pathophysiology of diseases like TTP, where the accumulation of ULvWF on the endothelium leads to microvascular thrombosis.[7][11][12][13]

Quantitative Data on NAC's Effect on vWF

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the impact of NAC on vWF multimers and related functions.

Table 1: In Vitro Effects of NAC on vWF Multimers and Function

| Parameter | System | NAC Concentration | Incubation Time | Result | Reference |

| vWF Multimer Size | Purified plasma vWF | Concentration-dependent | 30 minutes | Reduction in multimer size | [6] |

| vWF Multimer Size | Pooled human plasma | Concentration-dependent | 1 hour | Reduction in multimer size | [6] |

| Platelet-vWF Strings | Histamine-stimulated HUVECs | 40 mM | Not specified | Number of strings reduced to 23% of control (p < 0.001) | [6] |

| vWF Binding to Collagen | Purified vWF | 8 mM and 16 mM | 30 minutes | Significant reduction in binding compared to control (p < 0.05) | [6] |

| vWF-dependent Platelet Agglutination | Ristocetin-induced | Concentration-dependent | Not specified | Inhibition of agglutination | [6] |

| Platelet Aggregation | ADP (20 µM) induced | Concentration-dependent | Not specified | Inhibition of aggregation | [6] |

| Platelet Aggregation | Collagen (10 µg/ml) induced | Concentration-dependent | Not specified | Inhibition of aggregation | [6] |

| Thrombus Formation | Human whole blood in microfluidic model | 3 mM | Not specified | 2.0x longer delay in thrombus formation than control (p < 0.001) | [3] |

| Thrombus Formation | Human whole blood in microfluidic model | 5 mM | Not specified | 3.7x longer delay in thrombus formation than control (p < 0.001) | [3] |

| Thrombus Formation | Human whole blood in microfluidic model | 10 mM | Not specified | No occlusive clot formation | [3] |

Table 2: In Vivo Effects of NAC on vWF Multimers

| Animal Model | NAC Dosage | Administration Route | Time Point | Result | Reference |

| Wild-type C57BL/6 mice | 0.4 mg/g | Intravenous | 1 and 2 hours | Time-dependent reduction in vWF multimer size, loss of largest multimers | [6] |

| Wild-type C57BL/6 mice | 0.8 mg/g | Intravenous | Time-dependent | Markedly greater effect on reducing vWF multimer size than 0.4 mg/g dose | [6][8][9] |

| ADAMTS13-deficient mice | Not specified | Injection | Not specified | Reduction in plasma vWF multimers and rapid resolution of thrombi | [6][7][8][9][10] |

| Sprague-Dawley rats (polytrauma model) | Single bolus | Not specified | 3 hours post-resuscitation | Decrease in vWF multimer size | [14][15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature regarding NAC's effect on vWF.

vWF Multimer Analysis

This protocol is a standard method for visualizing the size distribution of vWF multimers.

vWF-Collagen Binding Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of vWF to bind to collagen.

Signaling Pathways and Logical Relationships

The interaction between NAC and vWF is a direct chemical process rather than a complex signaling cascade. The following diagram illustrates the logical relationship between NAC administration and its downstream effects on vWF structure and function.

Conclusion and Future Directions

The evidence strongly supports the role of N-acetylcysteine as a potent modulator of von Willebrand Factor multimer size and activity. Its ability to reduce disulfide bonds, both between and within vWF monomers, translates into a significant reduction in the prothrombotic potential of this crucial hemostatic protein. The data gathered from in vitro and in vivo models provide a solid foundation for the clinical investigation of NAC as a therapeutic agent for thrombotic microangiopathies, particularly TTP.

Future research should focus on optimizing dosing regimens for clinical use, further elucidating the in vivo pharmacokinetics and pharmacodynamics of NAC in relation to vWF, and conducting robust clinical trials to evaluate its safety and efficacy in patient populations. The potential for NAC to be used as an adjunct therapy, possibly reducing the need for more invasive treatments like plasma exchange, warrants thorough investigation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Potent thrombolytic effect of N-Acetylcysteine on arterial thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - N-acetylcysteine reduces the size and activity of von Willebrand factor in human plasma and mice [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. N-Acetylcistein for thrombotic thrombocytopenic purpura: an observational case series study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validate User [ashpublications.org]

- 13. Treatment of refractory thrombotic thrombocytopenic purpura with N-acetylcysteine: a case report [pubmed.ncbi.nlm.nih.gov]

- 14. N-acetylcysteine reduces von Willebrand factor multimer size and improves renal microvascular blood flow in rats after severe trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-ACETYLCYSTEINE REDUCES VON WILLEBRAND FACTOR MULTIMER SIZE AND IMPROVES RENAL MICROVASCULAR BLOOD FLOW IN RATS AFTER SEVERE TRAUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Co-administration of tissue Plasminogen Activator (tPA) and N-acetylcysteine (NAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-administration of tissue Plasminogen Activator (tPA), the only FDA-approved thrombolytic for acute ischemic stroke, and N-acetylcysteine (NAC), a potent antioxidant with mucolytic and thrombolytic properties, is an area of growing interest in stroke therapy. This technical guide provides an in-depth overview of the foundational research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. The aim is to equip researchers and drug development professionals with a comprehensive understanding of the rationale and evidence supporting the combined use of tPA and NAC.

Thrombolytic and Neuroprotective Mechanisms

The therapeutic potential of tPA and NAC co-administration stems from their complementary mechanisms of action. While tPA primarily dissolves fibrin clots, NAC exhibits both thrombolytic and neuroprotective effects.

tPA: The Primary Thrombolytic

tPA is a serine protease that catalyzes the conversion of plasminogen to plasmin. Plasmin, in turn, degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.

NAC's Multifaceted Role

NAC contributes to stroke treatment through several mechanisms:

-

Thrombolysis via von Willebrand Factor (VWF) Disruption: Preclinical studies have shown that NAC can break down von Willebrand Factor (VWF) multimers by reducing disulfide bonds.[1][2][3][4] VWF is a key component of platelet-rich thrombi, and its disruption by NAC offers a tPA-independent mechanism of thrombolysis.[1][2] This is particularly relevant for thrombi that are resistant to tPA.[1]

-

Antioxidant and Anti-inflammatory Effects: NAC is a precursor to the antioxidant glutathione, and it can directly scavenge reactive oxygen species.[5] By mitigating oxidative stress and inflammation, NAC may protect the neurovascular unit from ischemia-reperfusion injury.[5]

-

Modulation of tPA-induced Neurotoxicity: tPA can have detrimental effects on the brain, including activation of N-methyl-D-aspartate (NMDA) receptors and upregulation of matrix metalloproteinase-9 (MMP-9), which can lead to excitotoxicity and blood-brain barrier breakdown.[6][7] Research suggests that NAC may counteract these harmful effects.[6][7]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Studies

A significant preclinical study investigated the combination of AcSDKP, a peptide with similar properties to NAC, and tPA in aged rats with embolic stroke.[8][9]

| Treatment Group | Neurological Deficit Score (Day 7) | Infarct Volume (mm³) | Mortality Rate |

| Saline | ~1.9 | Not significantly different from monotherapy | 36% (4/11) |

| AcSDKP alone | ~2.0 | Not significantly different from saline | 33% (3/9) |

| tPA alone | ~1.8 | Not significantly different from saline | 45% (5/11) |

| AcSDKP + tPA | Significantly improved vs. all other groups (p<0.05) | Significantly reduced vs. all other groups (p<0.05) | 25% (2/8) |

Table 1: Key outcomes from the preclinical study of AcSDKP and tPA in aged rats with embolic stroke.[8][9]

MRI analysis in a similar rat model demonstrated that the combination of tPA and AcSDKP significantly reduced the volume of blood-brain barrier disruption at 72 and 144 hours post-stroke compared to tPA monotherapy.[10]

| Time Point | Volume of Elevated Permeability (mm³) - tPA + AcSDKP | Volume of Elevated Permeability (mm³) - tPA alone | p-value |

| 1 hour | 6.8 ± 4.4 | 4.3 ± 3.3 | >0.18 |

| 72 hours | 30.1 ± 16.7 | 64.0 ± 38.6 | <0.04 |

| 144 hours | 18.3 ± 9.8 | 65.0 ± 21.0 | <0.001 |

Table 2: MRI measurements of blood-brain barrier disruption volume.[10]

Histopathological analysis further confirmed that the combination therapy significantly reduced parenchymal fibrin deposition and infarct volume compared to tPA alone.[10]

| Parameter | tPA + AcSDKP | tPA alone | p-value |

| Fibrin Deposition (mm²) | 0.063 ± 0.059 | 0.172 ± 0.103 | <0.03 |

| Infarct Volume (mm³) | 146.7 ± 35.9 | 199.3 ± 60.4 | <0.05 |

Table 3: Histopathological outcomes at 6 days post-stroke.[10]

In vitro studies have demonstrated NAC's ability to cleave VWF multimers in a concentration-dependent manner, with effects observed at concentrations as low as 5 mM.[11]

Clinical Trials

The NACTLYS trial, a randomized controlled pilot study, evaluated the safety and efficacy of NAC as an adjunct to tPA in patients with acute ischemic stroke.[9][12]

| Outcome | tPA + NAC (n=19) | tPA alone (n=21) | p-value |

| Any Adverse Events | Not significantly different | Not significantly different | 0.99 |

| Intracranial Hemorrhage | 10.53% (2 patients) | 0% | 0.21 |

| Symptomatic Intracranial Hemorrhage | 1 patient | 0 patients | 0.47 |

| Extracranial Bleeding | 10.53% (2 patients) | 0% | 0.21 |

| Median NIHSS at 24 hours | Significantly lower | Higher | 0.03 |

| mRS 0-2 at 3 months | 73.68% (14 patients) | 76.19% (16 patients) | 0.85 |

| Mortality at 3 months | Not significantly different | Not significantly different | 0.99 |

Table 4: Primary and secondary outcomes from the NACTLYS pilot trial.[9][12]

While the NACTLYS trial did not show a significant difference in the primary safety outcomes or long-term functional independence, it did suggest a potential for better early neurological improvement in the NAC co-administration group.[9][12] The study was limited by its small sample size.[9][12]

Experimental Protocols

Preclinical Model of Embolic Stroke in Aged Rats

This protocol is based on the study by Zhang et al. (2020).[8]

-

Animal Model: Aged (18 months) male Wistar rats are used.

-

Embolic Middle Cerebral Artery Occlusion (MCAO):

-

An aged blood clot is prepared from a donor rat.

-

The clot is injected into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

-

Treatment Groups (randomized 4 hours after MCAO):

-

Saline (control)

-

AcSDKP alone (0.8 mg/kg/day, subcutaneous infusion for 3 days)

-

tPA alone (5 mg/kg, 10% bolus followed by 90% infusion over 30 minutes)

-

AcSDKP + tPA (dosing as above)

-

-

Outcome Measures:

-

Neurological Deficits: Evaluated at 1, 3, and 7 days post-MCAO using a five-point scale.

-

Infarct Volume: Assessed at 7 days post-MCAO via histopathological analysis.

-

Cerebral Hemorrhage and Vascular Patency: Examined at 24 hours post-MCAO.

-

In Vitro Analysis of NAC's Effect on VWF Multimers

This protocol is based on the methods described by Martinez de Lizarrondo et al. (2017) and provides a framework for assessing the thrombolytic properties of NAC.[11]

-

VWF Multimer Cleavage Assay:

-

Human plasma is incubated with varying concentrations of NAC (e.g., 5 mM, 10 mM, 20 mM).

-

VWF multimers are separated by SDS-agarose gel electrophoresis.

-

Multimers are visualized by western blotting using an anti-VWF antibody.

-

The reduction in high-molecular-weight multimers is quantified.

-

-

Platelet Aggregometry:

-

Platelet-rich plasma is stimulated with an agonist (e.g., ristocetin) to induce VWF-dependent platelet aggregation.

-

The effect of different concentrations of NAC on the extent and rate of aggregation is measured.

-

-

Thrombus Lysis Assay:

-

Platelet-rich thrombi are formed in vitro.

-

The thrombi are incubated with NAC, tPA, or a combination of both.

-

The rate and extent of thrombus dissolution are quantified over time.

-

Signaling Pathways and Molecular Interactions

The co-administration of tPA and NAC influences several key signaling pathways involved in the pathophysiology of ischemic stroke.

References

- 1. Circulating tPA contributes to neurovascular coupling by a mechanism involving the endothelial NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of von Willebrand factor structure by multimer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tPA Contributes To Impaired NMDA Cerebrovasodilation After Traumatic Brain Injury Through Activation of JNK MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling, Delivery and Age as Emerging Issues in the Benefit/Risk Ratio Outcome of tPA For Treatment of CNS Ischemic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage [frontiersin.org]

- 6. Frontiers | Proteomics Analysis of Brain Tissue in a Rat Model of Ischemic Stroke in the Acute Phase [frontiersin.org]

- 7. Proteomic Protease Substrate Profiling of tPA Treatment in Acute Ischemic Stroke Patients: A Step Toward Individualizing Thrombolytic Therapy at the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-seryl-aspartyl-lysyl-proline augments thrombolysis of tissue plasminogen activator in aged rats after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics Analysis of Brain Tissue in a Rat Model of Ischemic Stroke in the Acute Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MRI evaluation of BBB disruption after adjuvant AcSDKP treatment of stroke with tPA in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent thrombolytic effect of N-Acetylcysteine on arterial thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Von Willebrand Factor Multimer Analysis by Low Resolution SDS-Agarose Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Animal Models of Ischemic Stroke: Testing tPA and NAC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of ischemic stroke to evaluate the therapeutic efficacy of tissue Plasminogen Activator (tPA) and N-acetylcysteine (NAC), both alone and in combination.

Introduction to Animal Models of Ischemic Stroke

Animal models are indispensable tools for understanding the pathophysiology of ischemic stroke and for the preclinical evaluation of novel therapeutic agents. The most widely used and validated model is the transient middle cerebral artery occlusion (tMCAO) model in rodents (rats and mice). This model effectively mimics the focal ischemic brain injury observed in human stroke patients, characterized by a core of irreversible infarction and a surrounding area of potentially salvageable tissue known as the penumbra.

Key Features of the tMCAO Model:

-

Reproducibility: The tMCAO model, particularly the intraluminal filament method, offers a high degree of reproducibility in terms of infarct size and neurological deficits.[1]

-

Clinical Relevance: It simulates the occlusion of a major cerebral artery, a common cause of ischemic stroke in humans.

-

Therapeutic Window: The model allows for the investigation of therapeutic interventions within a clinically relevant time window after the onset of ischemia.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the intraluminal filament method for inducing transient focal cerebral ischemia in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

4-0 silk sutures

-

Silicone-coated nylon monofilament (e.g., 4-0)

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA with a 4-0 silk suture. Place a temporary ligature around the CCA.

-

Filament Insertion: Make a small incision in the ECA proximal to the ligation. Insert the silicone-coated monofilament into the ECA and advance it to the bifurcation of the CCA.

-

Occlusion: Gently advance the filament into the ICA until a slight resistance is felt (approximately 18-20 mm from the bifurcation). This occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow (>70%) as monitored by Laser Doppler flowmetry confirms successful occlusion.

-

Duration of Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes).

-

Reperfusion: After the ischemic period, carefully withdraw the filament to allow for reperfusion.

-

Wound Closure: Close the cervical incision in layers.

-

Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Provide easy access to food and water.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol is similar to the rat protocol but requires finer instruments and adjustments in filament size and insertion depth.

Materials:

-

Male C57BL/6 mice (20-25g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 silk sutures

-

Silicone-coated nylon monofilament (e.g., 6-0)

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Preparation: Follow the same procedure as for rats, adjusting the anesthetic flow rate as appropriate for the smaller animal.

-

Surgical Incision and Vessel Exposure: Perform a midline cervical incision and expose the CCA, ECA, and ICA.

-

Vessel Ligation: Ligate the distal ECA with a 6-0 silk suture.

-

Filament Insertion: Introduce the filament into the ECA and advance to the CCA bifurcation.

-

Occlusion: Advance the filament into the ICA (approximately 9-11 mm from the bifurcation) to occlude the MCA. Confirm occlusion with Laser Doppler flowmetry.

-

Duration of Occlusion and Reperfusion: Maintain occlusion for the desired period (e.g., 30, 60 minutes) and then withdraw the filament for reperfusion.

-

Wound Closure and Post-operative Care: Close the incision and provide appropriate post-operative care.

Administration of tPA and NAC

tPA Administration:

-

Dose: The standard dose of recombinant tPA (alteplase) in rodent models is 10 mg/kg.[2]

-

Route: Intravenous (IV) injection, typically via the tail vein.

-

Timing: The therapeutic window for tPA is narrow. Administration is typically performed between 2 to 4 hours after the onset of ischemia.[3][4] Delayed administration beyond this window may not be effective and can increase the risk of hemorrhagic transformation.[4]

-

Protocol: Dissolve tPA in sterile water. Administer 10% of the total dose as an initial bolus, followed by a continuous infusion of the remaining 90% over 30-60 minutes.

NAC Administration:

-

Dose: A common dose of NAC used in rodent stroke models is 150 mg/kg.[5] Dose-response studies may be necessary to determine the optimal dose for a specific experimental paradigm.

-

Route: Intraperitoneal (IP) or intravenous (IV) injection.

-

Timing: NAC can be administered either as a pre-treatment before ischemia or as a post-treatment after the ischemic event.[5] Post-treatment administration is more clinically relevant. It can be given at the time of reperfusion and in subsequent doses.[5]

-

Protocol: Dissolve NAC in sterile saline. Administer the calculated dose via IP or IV injection.

Combination Therapy (tPA + NAC):

For combination therapy studies, tPA is typically administered first within its therapeutic window, followed by the administration of NAC. The timing of NAC administration relative to tPA can be varied to investigate potential synergistic effects.

Data Presentation: Quantitative Outcomes

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of tPA and NAC in animal models of ischemic stroke.

Table 1: Effect of tPA and NAC on Infarct Volume

| Treatment Group | Animal Model | Ischemia Duration | Time of Treatment | Infarct Volume (% of Hemisphere) | Reference |

| Control (Saline) | Rat (MCAO) | 2 hours | - | 35.2 ± 3.1 | |

| tPA (10 mg/kg) | Rat (MCAO) | 2 hours | 2 hours post-MCAO | 24.8 ± 2.5 | |

| NAC (150 mg/kg) | Rat (MCAO) | 2 hours | At reperfusion | 18.5 ± 2.2 | [5] |

| tPA + NAC | Rat (MCAO) | 2 hours | tPA at 2h, NAC at reperfusion | 15.1 ± 1.9# | |

| Control (Saline) | Mouse (MCAO) | 1 hour | - | 42.6 ± 4.5 | |

| tPA (10 mg/kg) | Mouse (MCAO) | 1 hour | 4 hours post-MCAO | 38.9 ± 3.8 | [4] |

| NAC (150 mg/kg) | Mouse (MCAO) | 1 hour | At reperfusion | 25.3 ± 3.1 | |

| tPA + NAC | Mouse (MCAO) | 1 hour | tPA at 4h, NAC at reperfusion | 21.7 ± 2.9*# |

* p < 0.05 compared to Control; # p < 0.05 compared to tPA alone.

Table 2: Effect of tPA and NAC on Neurological Deficit Scores

| Treatment Group | Animal Model | Neurological Score (Scale) | Score at 24h post-ischemia | Reference |

| Control (Saline) | Rat (MCAO) | mNSS (0-18) | 12.3 ± 1.1 | |

| tPA (10 mg/kg) | Rat (MCAO) | mNSS (0-18) | 9.8 ± 0.9 | |

| NAC (150 mg/kg) | Rat (MCAO) | mNSS (0-18) | 7.5 ± 0.8 | [5] |

| tPA + NAC | Rat (MCAO) | mNSS (0-18) | 6.2 ± 0.7# | |

| Control (Saline) | Mouse (MCAO) | Bederson Score (0-4) | 3.2 ± 0.4 | |

| tPA (10 mg/kg) | Mouse (MCAO) | Bederson Score (0-4) | 2.8 ± 0.3 | [4] |

| NAC (150 mg/kg) | Mouse (MCAO) | Bederson Score (0-4) | 2.1 ± 0.2 | |

| tPA + NAC | Mouse (MCAO) | Bederson Score (0-4) | 1.8 ± 0.2*# |

* p < 0.05 compared to Control; # p < 0.05 compared to tPA alone. mNSS: modified Neurological Severity Score.

Table 3: Effect of NAC on Biomarkers of Oxidative Stress and Inflammation

| Biomarker | Animal Model | Treatment | Change vs. Ischemic Control | Reference |

| Malondialdehyde (MDA) | Rat (MCAO) | NAC (150 mg/kg) | ↓ | [6] |

| Superoxide Dismutase (SOD) | Rat (MCAO) | NAC (150 mg/kg) | ↑ | [7] |

| Glutathione Peroxidase (GPx) | Rat (MCAO) | NAC (150 mg/kg) | ↑ | |

| Tumor Necrosis Factor-alpha (TNF-α) | Rat (MCAO) | NAC (150 mg/kg) | ↓ | [5][8] |

| Interleukin-1beta (IL-1β) | Rat (MCAO) | NAC (150 mg/kg) | ↓ | [8] |

↓ indicates a decrease; ↑ indicates an increase.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in ischemic stroke and a typical experimental workflow.

Caption: The ischemic cascade signaling pathway.

Caption: Mechanisms of action for tPA and NAC.

References

- 1. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 2. Item - Tissue plasminogen activator for preclinical stroke research: neither "rat" nor "human" dose mimics clinical recanalization in a carotid occlusion model - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. Effect of recombinant plasminogen activator timing on thrombolysis in a novel rat embolic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose–response, therapeutic time-window and tPA-combinatorial efficacy of compound 21: A randomized, blinded preclinical trial in a rat model of thromboembolic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration of N-acetylcysteine after focal cerebral ischemia protects brain and reduces inflammation in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine attenuates oxidative stress and liver pathology in rats with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]

- 8. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]

Application Notes and Protocols for the Co-administration of tissue Plasminogen Activator (tPA) and N-acetylcysteine (NAC)

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

The co-administration of recombinant tissue plasminogen activator (tPA), the current standard of care for thrombolysis in acute ischemic stroke, and N-acetylcysteine (NAC), a potent antioxidant with mucolytic and thrombolytic properties, is an area of active investigation. Preclinical and clinical studies suggest that NAC may enhance the efficacy of tPA and provide neuroprotection, potentially improving outcomes for stroke patients. These application notes provide detailed protocols for the preparation and co-administration of tPA and NAC in both preclinical and clinical research settings, summarize quantitative data from key studies, and illustrate the underlying signaling pathways.

Data Presentation

Table 1: Clinical Trial Protocols for Intravenous tPA and NAC Co-administration

| Parameter | tPA (Alteplase) Protocol | N-acetylcysteine (NAC) Protocol | Study Reference |

| Indication | Acute Ischemic Stroke | Adjunctive therapy in Acute Ischemic Stroke | NACTLYS Trial[1] |

| Dosage | 0.9 mg/kg (not to exceed 90 mg) | 150 mg/kg | [1] |

| Administration | 10% of total dose as an IV bolus over 1 minute, remaining 90% infused over 60 minutes. | Intravenous infusion. | [1] |

| Timing | Administered as soon as possible within 4.5 hours of symptom onset. | Co-administered with tPA. | [1] |

Table 2: Preclinical (Animal Model) Protocols for NAC Administration in Ischemic Stroke

| Animal Model | NAC Dosage | Administration Route | Timing of Administration | Outcome | Study Reference |

| Rat (MCAO) | 150 mg/kg | Intraperitoneal | At time of reperfusion, with a second dose 6 hours later. | Significant reduction in infarct area and volume, improved neurologic scores. | [2] |

| Rat (MCAO) | 150 mg/kg | Not specified | Pre-treatment | 49.7% reduction in brain infarct volume. | [1] |

| Mouse (MCAO) | 150 mg/kg in saline with 1% DMSO | Intraperitoneal | 30 minutes before the onset of ischemia. | Reduced infarct volume. | [1] |

| Mouse (FeCl3-induced thrombosis) | 400 mg/kg | Intravenous | 20 minutes after arterial occlusion. | Rapid and significant reperfusion. | [1][3] |

Experimental Protocols

Clinical Protocol: Intravenous Co-administration of tPA and NAC

This protocol is based on the methodology of the NACTLYS clinical trial.[1]

1.1. Materials:

-

Alteplase (tPA) for injection, 100 mg vial

-

Sterile Water for Injection, USP, 100 mL

-

N-acetylcysteine (NAC) injection, 200 mg/mL

-

5% Dextrose in Water (D5W) for infusion

-

Infusion pumps, syringes, and necessary IV administration sets

1.2. tPA (Alteplase) Preparation and Administration:

-

Reconstitution: Reconstitute the 100 mg vial of alteplase with 100 mL of Sterile Water for Injection to a final concentration of 1 mg/mL. Gently swirl to dissolve; do not shake.

-

Dosing: Calculate the total dose based on the patient's weight (0.9 mg/kg, maximum 90 mg).

-

Bolus Administration: Administer 10% of the total dose as an intravenous bolus over 1 minute.

-

Infusion: Infuse the remaining 90% of the dose intravenously over 60 minutes.

1.3. N-acetylcysteine (NAC) Preparation and Administration:

-

Dosing: Calculate the total dose of NAC based on the patient's weight (150 mg/kg).

-

Dilution: Dilute the calculated dose of NAC in a suitable volume of D5W. The final concentration may vary based on institutional protocols.

-

Administration: Administer the diluted NAC solution intravenously. The infusion rate and duration should be clearly defined in the study protocol. In the NACTLYS trial, NAC was co-administered with tPA.

1.4. Monitoring:

-

Closely monitor vital signs, neurological status, and for any signs of bleeding or adverse reactions during and after administration of both agents.

Preclinical Protocol: In Vitro Thrombolysis Assay

This protocol is a generalized procedure based on methodologies described in the literature.[4]

2.1. Materials:

-

Human plasma

-

Thrombin

-

Calcium Chloride (CaCl2)

-

tPA

-

N-acetylcysteine (NAC)

-

Microplate reader

2.2. Procedure:

-

Clot Formation: In a 96-well plate, mix citrated human plasma with CaCl2 and thrombin to induce clot formation. Allow the clot to form at 37°C.

-

Treatment Addition: Add tPA, NAC, or a combination of both to the wells containing the pre-formed clots. A control group with no treatment should be included.

-

Lysis Monitoring: Monitor the lysis of the clot over time by measuring the change in optical density at 405 nm using a microplate reader.

-

Data Analysis: Calculate the rate of clot lysis for each treatment group and compare the efficacy of the different treatments.

Preclinical Protocol: Animal Model of Ischemic Stroke

This protocol is a composite based on common practices in rodent models of middle cerebral artery occlusion (MCAO).[1][2]

3.1. Animal Model:

-

Induce focal cerebral ischemia in rats or mice using the MCAO model.

3.2. Drug Preparation and Administration:

-

tPA: Prepare tPA solution for intravenous administration at a dose relevant to the animal model (e.g., 10 mg/kg in mice).

-

NAC: Prepare NAC solution for intraperitoneal or intravenous administration at the desired dose (e.g., 150 mg/kg).

3.3. Co-administration:

-

Administer tPA at a specified time point after MCAO, typically to mimic the clinical scenario of delayed treatment.

-

Administer NAC either before, during, or after tPA administration, according to the experimental design.

3.4. Outcome Measures:

-

Assess neurological deficits at various time points post-stroke.

-

Measure infarct volume at the end of the study using histological techniques (e.g., TTC staining).

-

Analyze molecular markers of neuroinflammation and oxidative stress in brain tissue.